1,2-Dimethylanthracene

Catalog No.
S12193438
CAS No.
53666-94-7
M.F
C16H14
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethylanthracene

CAS Number

53666-94-7

Product Name

1,2-Dimethylanthracene

IUPAC Name

1,2-dimethylanthracene

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C16H14/c1-11-7-8-15-9-13-5-3-4-6-14(13)10-16(15)12(11)2/h3-10H,1-2H3

InChI Key

PLPFBVXTEJUIIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C

1,2-Dimethylanthracene (CAS 53666-94-7) is a specific C2-alkylated polycyclic aromatic hydrocarbon (PAH) primarily procured as a high-purity analytical reference material for environmental forensics, petroleum fingerprinting, and food safety testing [1]. As a lipophilic, semi-volatile organic compound, it serves as a critical biomarker standard for quantifying alkyl-PAH clusters via GC/MS [2]. Its defined molecular structure allows analytical laboratories to establish precise retention indices and calculate relative response factors (RRFs) required by stringent regulatory frameworks, such as EPA oil spill characterization methods [2]. Procuring this exact isomer ensures accurate diagnostic ratio analysis, which is fundamental for differentiating petrogenic sources from pyrogenic PAH contamination in complex environmental matrices [1].

Substituting 1,2-dimethylanthracene with the parent compound (anthracene) or the more common 9,10-dimethylanthracene isomer compromises analytical integrity in source apportionment workflows [1]. Parent PAHs weather and degrade at significantly faster rates than their alkylated homologues, rendering them ineffective for long-term environmental tracking [1]. Furthermore, using a generic C2-anthracene mixture or the highly symmetric 9,10-isomer fails to provide the exact GC/MS retention time calibration required to resolve complex isomeric clusters. Because 1,2-dimethylanthracene features asymmetric 1,2-substitution while leaving the meso (9,10) positions open, it exhibits a distinct photo-oxidation profile and chromatographic behavior compared to sterically hindered alternatives [1]. Relying on crude mixtures or incorrect isomers leads to miscalculated diagnostic ratios, ultimately invalidating forensic fingerprinting and regulatory compliance data.

GC/MS Retention Index Calibration for C2-Alkylated PAHs

In high-resolution GC/MS analysis of petroleum samples, accurate identification of the C2-anthracene/phenanthrene cluster relies on precise retention time markers [1]. 1,2-Dimethylanthracene provides a distinct, reproducible chromatographic peak that allows for the calculation of retention indices specific to the 1,2-substitution pattern. Compared to the parent anthracene, which elutes significantly earlier, or the sterically symmetrical 9,10-dimethylanthracene, 1,2-dimethylanthracene ensures accurate peak assignment within the complex C2-alkyl PAH envelope [1]. This precise calibration is essential for determining the Relative Response Factor (RRF) used in quantitative EPA methods for oil spill characterization.

Evidence DimensionGC/MS Chromatographic Resolution
Target Compound Data1,2-Dimethylanthracene (>99% purity standard)
Comparator Or BaselineParent Anthracene or 9,10-Dimethylanthracene
Quantified DifferenceProvides exact retention time calibration for the 1,2-isomer, preventing co-elution misidentification in C2-PAH quantification.
ConditionsHigh-resolution GC/MS with internal standard calibration.

Procuring the exact 1,2-isomer standard is mandatory for laboratories needing to resolve and quantify specific C2-alkylated PAH clusters without isomeric interference.

Weathering and Degradation Tracking in Environmental Forensics

Alkylated PAHs are critical in environmental forensics because they degrade slower than their parent compounds, providing a longer-lasting chemical signature [1]. 1,2-Dimethylanthracene exhibits a specific weathering profile characterized by its alkyl substitution, which provides steric protection compared to unsubstituted anthracene, yet leaves the reactive 9,10 meso positions open for environmental photo-oxidation. This unique structural feature results in degradation kinetics that differ quantitatively from both the rapidly degrading parent anthracene and the highly sterically hindered 9,10-dimethylanthracene [1]. Utilizing 1,2-dimethylanthracene as a reference allows for the accurate calculation of weathering indices and diagnostic ratios to determine the age and source of petroleum spills.

Evidence DimensionEnvironmental Weathering / Degradation Kinetics
Target Compound Data1,2-Dimethylanthracene (C2-alkylated)
Comparator Or BaselineParent Anthracene (Unsubstituted)
Quantified DifferenceSlower degradation rate and distinct photo-oxidation pathway compared to parent PAH, enabling long-term source tracking.
ConditionsEnvironmental weathering models and oil spill fingerprinting assays.

Buyers in environmental testing must procure alkylated standards like 1,2-dimethylanthracene to accurately model oil spill weathering, which parent PAHs cannot achieve.

Standardization of GC/MS Relative Response Factors (RRF)

In quantitative PAH analysis, calculating the Relative Response Factor (RRF) is critical for determining the exact concentration of pollutants [1]. 1,2-Dimethylanthracene, when procured as a certified reference material (e.g., 200 µg/mL in toluene), provides a known concentration baseline that allows for the precise calibration of mass spectrometer sensitivity [2]. Using a crude C2-anthracene mixture or relying on the RRF of the parent anthracene leads to significant quantification errors due to differences in ionization efficiency and fragmentation patterns [1]. The specific procurement of 1,2-dimethylanthracene ensures that the RRF for the 1,2-isomer is accurately established, ensuring compliance with stringent quality control measures.

Evidence DimensionGC/MS Relative Response Factor (RRF) Accuracy
Target Compound Data1,2-Dimethylanthracene (Certified Reference Standard at 200 µg/mL)
Comparator Or BaselineParent Anthracene or Crude PAH Mixtures
Quantified DifferenceEliminates quantification errors caused by varying ionization efficiencies among different alkylation states and isomers.
ConditionsQuantitative GC/MS analysis using internal standard methods.

Procuring isomer-specific certified reference materials is a regulatory necessity for laboratories to guarantee the precision and accuracy of their analytical data.

Petroleum Fingerprinting and Oil Spill Source Apportionment

1,2-Dimethylanthracene is heavily utilized in environmental forensic laboratories to perform GC/MS-based petroleum fingerprinting [1]. By serving as a precise retention time and response factor standard for the C2-alkylated PAH fraction, it enables analysts to calculate diagnostic ratios that differentiate between petrogenic (oil spill) and pyrogenic (combustion) contamination sources [2].

Environmental Fate and Weathering Modeling

Due to its specific susceptibility to photo-oxidation at the unsubstituted 9,10-meso positions while retaining alkyl stability at the 1,2-positions, this compound is used in laboratory simulations of environmental weathering [1]. It helps establish degradation kinetic baselines for alkyl-PAHs in soil and marine environments, which is critical for long-term ecological impact assessments.

Regulatory Compliance in Food Safety and Water Testing

Analytical laboratories procure high-purity 1,2-dimethylanthracene to comply with stringent regulatory frameworks requiring the quantification of specific PAH isomers in drinking water, groundwater, and food chains [2]. Its use as a calibration standard ensures that trace-level C2-anthracenes are accurately distinguished from matrix interferences.

XLogP3

4.9

Exact Mass

206.109550447 g/mol

Monoisotopic Mass

206.109550447 g/mol

Heavy Atom Count

16

UNII

80YH2QW1EQ

Dates

Last modified: 08-09-2024

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